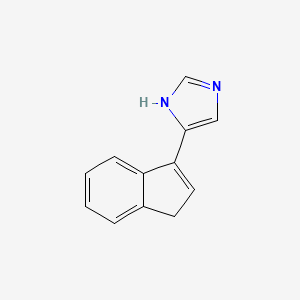

5-(3H-inden-1-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-(3H-inden-1-yl)-1H-imidazole |

InChI |

InChI=1S/C12H10N2/c1-2-4-10-9(3-1)5-6-11(10)12-7-13-8-14-12/h1-4,6-8H,5H2,(H,13,14) |

InChI Key |

DLNQRCUXHQSALB-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C3=CN=CN3 |

Origin of Product |

United States |

Spectroscopic Characterization and Molecular Structural Elucidation of 5 3h Inden 1 Yl 1h Imidazole

Vibrational Spectroscopy for Characteristic Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a primary tool for the identification of key functional groups within a molecule. The vibrational modes of 5-(3H-inden-1-yl)-1H-imidazole would be dictated by the stretching and bending of bonds within the imidazole (B134444) and indene (B144670) ring systems.

Expected Infrared (IR) and Raman Active Modes:

N-H Stretching: The imidazole ring contains an N-H bond, which is expected to exhibit a characteristic stretching vibration. In the IR spectrum, this would likely appear as a broad absorption band in the region of 3200-3500 cm⁻¹, with the broadening attributable to intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from both the imidazole and the benzene (B151609) ring of the indene moiety would be observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the CH and CH₂ groups of the five-membered ring of the indene would appear at slightly lower wavenumbers, typically in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The aromatic rings of both the imidazole and indene moieties contain C=C and C=N double bonds. These would give rise to a series of sharp to medium absorption bands in the 1400-1650 cm⁻¹ region of the IR and Raman spectra. These bands are highly characteristic of the heterocyclic and aromatic systems.

Out-of-Plane Bending: C-H out-of-plane bending vibrations, particularly from the aromatic portions, would be visible in the 650-900 cm⁻¹ region and can be indicative of the substitution pattern.

A hypothetical data table for the characteristic vibrational frequencies is presented below.

| Functional Group | Expected Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Technique |

| Imidazole N-H | Stretching | ~3350 (broad) | IR |

| Aromatic C-H | Stretching | 3050-3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2880-2960 | IR, Raman |

| C=N (Imidazole) | Stretching | ~1640 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | IR, Raman |

| C-H | In-plane Bending | 1000-1300 | IR |

| C-H | Out-of-plane Bending | 700-900 | IR |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC would be required for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features:

Imidazole Protons: The protons on the imidazole ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm) due to the aromatic and electron-withdrawing nature of the nitrogen atoms. The N-H proton would likely be a broad singlet, and its chemical shift could be concentration and solvent-dependent.

Indene Aromatic Protons: The four protons on the benzene ring of the indene moiety would resonate in the aromatic region (δ 7.0-7.8 ppm), with their multiplicity depending on the coupling between them.

Indene Aliphatic Protons: The protons on the five-membered ring of the indene (the methine proton at position 1 and the two methylene (B1212753) protons at position 3) would appear in the upfield region. The methine proton (H-1) would likely be a multiplet due to coupling with the adjacent protons.

Expected ¹³C NMR Spectral Features:

Imidazole Carbons: The carbon atoms of the imidazole ring would have characteristic chemical shifts, with the carbon atom situated between the two nitrogen atoms (C-2) being the most downfield.

Indene Aromatic Carbons: The six carbons of the benzene ring portion would appear in the aromatic region (δ 120-150 ppm).

Indene Aliphatic Carbons: The aliphatic carbons of the indene moiety (C-1 and C-3) would be found in the upfield region of the spectrum.

A hypothetical table of NMR assignments is provided below.

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Imidazole N-H | ~12.0 (broad s) | - |

| Imidazole C-H | 7.2 - 8.0 | 115 - 140 |

| Indene Aromatic C-H | 7.1 - 7.6 | 120 - 145 |

| Indene C1-H | ~4.0 (m) | ~45 |

| Indene C3-H₂ | ~3.0 (m) | ~35 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the molecular formula of 5-(3H-inden-1-yl)-1H-imidazole (C₁₂H₁₀N₂). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer structural information.

Expected Fragmentation Pathways:

Molecular Ion Peak (M⁺): The mass spectrum would show a prominent molecular ion peak corresponding to the molecular weight of the compound.

Loss of Imidazole or Indene: Fragmentation could occur at the bond connecting the imidazole and indene moieties, leading to fragment ions corresponding to the indenyl cation or the imidazolyl radical, and vice-versa.

Retro-Diels-Alder (for indene): The indene moiety itself might undergo characteristic fragmentation, although this is less common for the indenyl system compared to other cyclic structures.

Loss of H, HCN: The imidazole ring is known to fragment via the loss of a hydrogen atom followed by the loss of hydrogen cyanide (HCN).

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry

Should a suitable single crystal of 5-(3H-inden-1-yl)-1H-imidazole be grown, X-ray diffraction would provide the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the N-H group of the imidazole ring as a donor and one of the nitrogen atoms of a neighboring imidazole ring as an acceptor. This would lead to the formation of chains or networks of molecules. Additionally, π-π stacking interactions between the aromatic rings of the imidazole and indene moieties of adjacent molecules would likely play a significant role in stabilizing the crystal lattice.

Conformational Analysis in the Crystalline State

X-ray diffraction would reveal the relative orientation of the imidazole and indene rings. The torsion angle between the two ring systems would be a key conformational parameter. Steric hindrance between the rings might lead to a non-planar conformation. The five-membered ring of the 3H-indene moiety is non-aromatic and would likely adopt an envelope or twist conformation, which would be precisely determined by the crystallographic data.

A hypothetical table of crystallographic parameters is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~12.0 |

| β (°) | ~105 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonds | N-H···N |

| π-π Stacking | Present |

Computational and Theoretical Chemistry Investigations of 5 3h Inden 1 Yl 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. For 5-(3H-inden-1-yl)-1H-imidazole, such studies would provide a wealth of information.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial in determining the molecule's electronic behavior. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the electronic excitation energies of the molecule. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Without specific studies, the HOMO-LUMO gap and the precise orbital distributions for 5-(3H-inden-1-yl)-1H-imidazole remain undetermined.

Geometric Optimization and Conformational Landscape Mapping

Computational methods would allow for the determination of the most stable three-dimensional structure of 5-(3H-inden-1-yl)-1H-imidazole through geometric optimization. Furthermore, a conformational analysis could map the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. This information is vital for understanding its physical and biological properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

NBO analysis is a powerful technique to study the delocalization of electron density between orbitals, providing a quantitative picture of bonding and intramolecular interactions. For 5-(3H-inden-1-yl)-1H-imidazole, NBO analysis would elucidate the nature and extent of charge transfer between the indenyl and imidazole (B134444) moieties, which is critical for understanding its electronic properties and reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and electronic transition energies (UV-Vis spectra) would provide a theoretical benchmark for experimental characterization of 5-(3H-inden-1-yl)-1H-imidazole. Currently, no such theoretical spectroscopic data for this specific compound has been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would provide a dynamic picture of 5-(3H-inden-1-yl)-1H-imidazole, revealing its behavior over time at an atomistic level. MD simulations could be used to study its conformational dynamics in different solvent environments, its interactions with other molecules, and to calculate various thermodynamic properties. This information is particularly valuable for understanding its behavior in biological systems or in solution. To date, no molecular dynamics studies on 5-(3H-inden-1-yl)-1H-imidazole have been published.

Dynamic Conformational Behavior and Flexibility Assessment

Conformational Analysis: Computational methods like Density Functional Theory (DFT) and molecular mechanics (MM) are essential for exploring the potential energy surface (PES) of the molecule. For imidazole derivatives, studies have shown that multiple conformers can exist within a narrow energy range, often with helical shapes or specific orientations of substituent groups. lew.ro For 5-(3H-inden-1-yl)-1H-imidazole, the primary degree of freedom is the torsion angle around the C-C bond connecting the two rings. The rotation around this bond would likely be hindered by steric interactions between the hydrogen atoms on the adjacent rings, leading to distinct, stable conformers.

Molecular dynamics (MD) simulations can provide a picture of this flexibility over time. frontiersin.orgnih.gov Simulations on indene (B144670) and its derivatives reveal significant dynamic behavior, including ring puckering and haptotropic shifts in organometallic complexes, highlighting the inherent flexibility of the indenyl system. nih.gov This intrinsic flexibility, combined with the rotational freedom, suggests that 5-(3H-inden-1-yl)-1H-imidazole is not a rigid molecule but likely exists as an equilibrium of multiple, interconverting conformers. The relative populations of these conformers would be determined by their steric and electronic properties.

Tautomerism and Conformation: A crucial aspect of N-unsubstituted imidazoles is prototropic tautomerism, where the hydrogen atom can reside on either of the two nitrogen atoms (N1 or N3). This tautomerism can significantly impact the molecule's conformational preferences and its hydrogen bonding capabilities. researchgate.netnih.gov Computational studies on imidazole-containing amino acids have demonstrated that a change in the tautomeric state can induce a conformational switch, altering the torsion angles by as much as 180°. researchgate.netnih.gov For 5-(3H-inden-1-yl)-1H-imidazole, the position of the imidazole proton would influence the electrostatic potential and steric profile of the ring, thereby affecting the preferred orientation relative to the indene group.

| Parameter | Estimated Value | Computational Method Basis | Reference Analogy |

|---|---|---|---|

| Primary Torsion Angle (Indene-Imidazole) | Multiple Minima Expected | DFT/MM Energy Scans | Substituted Bi-aryl Systems |

| Rotational Energy Barrier | ~3-10 kcal/mol | AM1, DFT | Imidazole Carbamates lew.ro |

| Dominant Conformer Type | Non-planar, twisted | Molecular Mechanics (MM+) | Substituted Imidazoles lew.ro |

| Influence of Tautomerism | Significant Conformational Shift | DFT | Imidazole-amino acids researchgate.netnih.gov |

Solvation Effects on Molecular Structure and Dynamics

The interaction of a solute with its solvent environment can profoundly alter its structure, dynamics, and reactivity. For 5-(3H-inden-1-yl)-1H-imidazole, the presence of the polar imidazole ring and the nonpolar indene moiety suggests a significant dependence on solvent polarity.

Implicit vs. Explicit Solvation Models: Computational chemists employ two primary approaches to model solvation. youtube.com Implicit continuum models (like the Polarizable Continuum Model, PCM) represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the electrostatic component of solvation. youtube.comacs.org Explicit models, in contrast, involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, albeit at a much higher computational cost.

Modeling of Intermolecular Interactions and Supramolecular Assemblies

The N-unsubstituted imidazole ring is a prime candidate for forming strong, directional intermolecular interactions, particularly hydrogen bonds. These interactions are the driving force behind the formation of larger, ordered supramolecular structures.

Hydrogen Bonding Networks and Non-Covalent Interactions

The imidazole moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). nih.gov This dual functionality allows for the formation of extended hydrogen-bonded chains or cyclic dimers, which are common motifs in the crystal structures of imidazole-containing compounds.

Types of Interactions:

N-H···N Hydrogen Bonds: This is the most significant intermolecular interaction, leading to the self-assembly of imidazole units. In the solid state, this typically results in the formation of catemers (chains) or cyclic oligomers. ias.ac.inresearchgate.net

C-H···π Interactions: The C-H bonds of the indene ring can act as weak hydrogen bond donors to the π-system of an adjacent imidazole or indene ring, further refining the supramolecular architecture.

Other Non-Covalent Interactions: Crystal engineering studies on related indenoimidazole structures have identified a variety of weaker intermolecular contacts, such as N···O, N···N, and O···H interactions when other functional groups are present. ias.ac.inresearchgate.net

The interplay of these forces dictates the final supramolecular structure. Computational analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these various non-covalent interactions.

| Interaction Type | Typical Distance (Å) | Energy (kcal/mol) | Structural Implication | Reference |

|---|---|---|---|---|

| N-H···N | 2.8 - 3.1 | -3 to -7 | Primary driver for chains/dimers | ias.ac.inresearchgate.net |

| π-π Stacking | 3.3 - 3.8 | -1 to -3 | Stabilizes crystal packing | nih.gov |

| S···N | ~3.35 | Weak | Contributes to packing in thio-analogs | ias.ac.in |

| O···H | Variable | -2 to -5 | Important in hydrated or hydroxylated structures | ias.ac.inresearchgate.net |

Self-Assembly Propensities and Mechanistic Insights

The strong propensity for hydrogen bonding and π-stacking suggests that 5-(3H-inden-1-yl)-1H-imidazole will readily self-assemble into higher-order structures. Computational modeling can predict the most likely modes of assembly.

Predicting Supramolecular Motifs: By analyzing the strength and directionality of the intermolecular interactions, it is possible to predict the formation of specific supramolecular synthons—robust structural motifs that define the assembly process. For this molecule, the primary synthon is expected to be the N-H···N hydrogen bond, leading to one-dimensional chains. These chains could then pack together, stabilized by π-stacking and weaker C-H···π interactions involving the indene moieties.

Molecular dynamics simulations of a concentrated solution or a crystal slab can provide mechanistic insights into the nucleation and growth of these assemblies. Such simulations could reveal the step-by-step process by which individual molecules recognize each other and organize into a thermodynamically stable, ordered phase. Studies on imidazole-based liquid crystals and supramolecular complexes have shown that the imidazole ring is a powerful organizing element for creating structured materials. nih.govnih.gov The combination of the flat, aromatic indene surface with the highly directional hydrogen-bonding imidazole unit provides a molecular design well-suited for predictable self-assembly into complex, functional supramolecular architectures.

Advanced Applications in Chemical Sciences and Materials Research

Catalytic Applications of 5-(3H-inden-1-yl)-1H-imidazole Derivatives

There is no available research on the use of 5-(3H-inden-1-yl)-1H-imidazole or its derivatives as ligands in transition metal catalysis.

No organocatalytic systems specifically incorporating the 5-(3H-inden-1-yl)-1H-imidazole scaffold have been reported in the literature.

As there are no documented catalytic applications, no mechanistic studies involving this compound are available.

Future Perspectives and Emerging Research Directions for 5 3h Inden 1 Yl 1h Imidazole

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 5-(3H-inden-1-yl)-1H-imidazole and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional synthetic routes for imidazole-containing compounds often involve multi-step processes, harsh reaction conditions, and the use of hazardous reagents or precious metal catalysts. mdpi.com Emerging research is focused on overcoming these limitations.

Advanced methodologies are anticipated to include:

Metal-Free Catalysis: The development of synthetic pathways that avoid the use of expensive and potentially toxic transition metal catalysts is a significant trend. mdpi.com For imidazole (B134444) synthesis, this could involve acid-mediated denitrogenative transformations or iodine-mediated oxidative cyclizations, which offer more environmentally benign alternatives. mdpi.comorganic-chemistry.org

Continuous-Flow Synthesis: Flow chemistry offers enhanced safety, scalability, and efficiency compared to traditional batch processes. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity for the synthesis of complex imidazoles.

Use of Greener Solvents: A shift from conventional volatile organic compounds to more sustainable solvents like water, supercritical fluids, or bio-based solvents is expected. The use of eutectic solvents, such as a urea-ZnCl₂ mixture, has already shown promise in catalyzing imidazole synthesis efficiently. organic-chemistry.org

One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple reaction steps are combined into a single operation without isolating intermediates can significantly reduce waste, time, and resource consumption. organic-chemistry.org

These sustainable approaches will be crucial for the environmentally responsible and cost-effective production of 5-(3H-inden-1-yl)-1H-imidazole derivatives for various applications.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of molecules like 5-(3H-inden-1-yl)-1H-imidazole. These computational tools can significantly accelerate the design-build-test-learn cycle in chemical research.

Key areas of integration include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models for imidazole derivatives. rsc.org By analyzing the structural features of known compounds and their biological activities, these models can predict the potential efficacy of new, unsynthesized derivatives of 5-(3H-inden-1-yl)-1H-imidazole for specific therapeutic targets.

Generative Models for de Novo Design: AI-powered generative models can design novel molecular structures based on the 5-(3H-inden-1-yl)-1H-imidazole scaffold. These models can be trained to generate molecules with optimized properties, such as high binding affinity to a biological target or specific physicochemical characteristics for materials applications.

Prediction of Physicochemical and ADMET Properties: Early prediction of properties such as solubility, stability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is critical. AI models can predict these properties from the molecular structure alone, allowing researchers to prioritize the synthesis of candidates with the highest probability of success.

| Derivative ID | Substitution on Indenyl Ring | Predicted Target Affinity (IC₅₀, nM) | Predicted Aqueous Solubility (logS) | Predicted Toxicity Risk |

| IIM-001 | None (Parent Compound) | 850 | -3.5 | Low |

| IIM-002 | 5-Fluoro | 425 | -3.2 | Low |

| IIM-003 | 6-Methoxy | 610 | -3.8 | Low |

| IIM-004 | 4,7-Dichloro | 150 | -4.5 | Medium |

This is an interactive data table. You can sort and filter the data to explore the predicted properties of different hypothetical derivatives.

Novel Applications in Functional Materials with Tunable Properties

The unique hybrid structure of 5-(3H-inden-1-yl)-1H-imidazole, combining the π-conjugated, planar indenyl group with the versatile coordinating ability of the imidazole ring, makes it an attractive building block for novel functional materials.

Emerging applications are envisioned in:

Metal-Organic Frameworks (MOFs): The imidazole moiety is a well-established ligand for constructing MOFs. rsc.orgresearchgate.net Derivatives of 5-(3H-inden-1-yl)-1H-imidazole could serve as ligands to create MOFs with unique topologies and properties. The bulky indenyl group could influence the pore size and geometry of the framework, potentially leading to materials with applications in gas storage, separation, or catalysis. Some imidazole-based MOFs have also been investigated as fluorophores for selective ion sensing. nih.gov

Functional Polymers: Imidazole-containing monomers can be polymerized to create functional polymers with applications ranging from catalysis to conductive membranes. acs.orgtandfonline.com The indenyl-imidazole scaffold could be functionalized to create polymerizable monomers. The resulting polymers might exhibit interesting optical or electronic properties due to the indenyl moiety, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). google.com

Organic Electronic Devices: Imidazole derivatives are known to be useful as electron injection or transport materials in organic electronic devices. google.com The electronic properties of the 5-(3H-inden-1-yl)-1H-imidazole core could be tuned by chemical modification, making it a candidate for layers within OLEDs or other electronic components. The ability to tune properties through synthetic modification is a key advantage for materials science.

The following table presents a comparative overview of potential properties for different types of functional materials derived from the 5-(3H-inden-1-yl)-1H-imidazole scaffold.

| Material Type | Potential Application | Key Tunable Property | Role of Indenyl Moiety | Role of Imidazole Moiety |

| Metal-Organic Framework | Gas Separation, Sensing | Pore Size, Luminescence | Steric control of framework structure | Coordination to metal centers |

| Conductive Polymer | Organic Electronics | Band Gap, Conductivity | π-stacking, charge transport | Monomer linkage, doping site |

| Catalyst Support | Heterogeneous Catalysis | Surface Area, Active Site Stability | Thermal/chemical stability | Anchoring of catalytic species |

This interactive table allows for a comparison of how the distinct parts of the 5-(3H-inden-1-yl)-1H-imidazole molecule contribute to the properties of different potential materials.

Q & A

Q. What experimental and computational approaches validate tautomerism in methoxy-substituted imidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.